1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione
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Overview
Description
1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperazine moiety, and a pyrimidine-dione core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving amidoximes and nitriles . The piperazine moiety is often introduced via nucleophilic substitution reactions, while the pyrimidine-dione core can be synthesized through condensation reactions involving urea derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) are often employed to facilitate cyclization reactions . Solvents like dimethylformamide (DMF) and toluene are commonly used to dissolve reactants and control reaction temperatures.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine-dione core.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the oxadiazole ring can yield oxadiazole oxides, while substitution reactions can introduce various alkyl or aryl groups to the piperazine moiety .
Scientific Research Applications
1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity . The piperazine moiety can enhance the compound’s binding affinity to biological targets, while the pyrimidine-dione core may inhibit key enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperazine Derivatives: Compounds with piperazine moieties are known for their therapeutic potential in treating various diseases.
Pyrimidine-Dione Derivatives: These compounds are widely studied for their anticancer and antiviral properties.
Uniqueness: 1-[2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione is unique due to its combination of three distinct functional groups, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-2-13-16-11(18-25-13)9-19-5-7-20(8-6-19)14(23)10-21-4-3-12(22)17-15(21)24/h3-4H,2,5-10H2,1H3,(H,17,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOLUHWHBJDNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2CCN(CC2)C(=O)CN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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